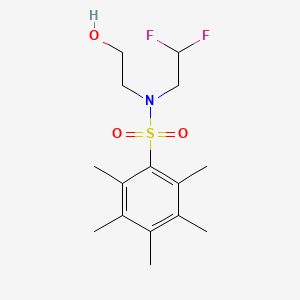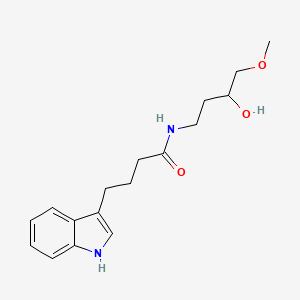![molecular formula C17H15Cl2NO3 B7049820 2-Chloro-5-[3-(3-chloro-4-methylphenyl)propanoylamino]benzoic acid](/img/structure/B7049820.png)
2-Chloro-5-[3-(3-chloro-4-methylphenyl)propanoylamino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-[3-(3-chloro-4-methylphenyl)propanoylamino]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group and a propanoylamino group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[3-(3-chloro-4-methylphenyl)propanoylamino]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-methylphenylpropanoic acid and 2-chlorobenzoic acid.
Amidation Reaction: The 3-chloro-4-methylphenylpropanoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. This intermediate is then reacted with 2-chlorobenzoic acid in the presence of a base such as triethylamine (Et₃N) to form the amide bond.
Purification: The crude product is purified using recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[3-(3-chloro-4-methylphenyl)propanoylamino]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups on the benzene rings can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products
Substitution: Formation of substituted derivatives with different nucleophiles.
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Hydrolysis: Formation of 2-chlorobenzoic acid and 3-chloro-4-methylphenylpropanoic acid.
Scientific Research Applications
2-Chloro-5-[3-(3-chloro-4-methylphenyl)propanoylamino]benzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[3-(3-chloro-4-methylphenyl)propanoylamino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of the propanoylamino group.
2-Amino-5-chloro-3-methylbenzoic acid: Similar structure but with an amino group instead of the propanoylamino group.
3-Chloro-4-methylbenzoic acid: Similar structure but lacks the propanoylamino group.
Uniqueness
2-Chloro-5-[3-(3-chloro-4-methylphenyl)propanoylamino]benzoic acid is unique due to the presence of both chloro and propanoylamino groups, which confer specific chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and potential therapeutic applications.
Properties
IUPAC Name |
2-chloro-5-[3-(3-chloro-4-methylphenyl)propanoylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO3/c1-10-2-3-11(8-15(10)19)4-7-16(21)20-12-5-6-14(18)13(9-12)17(22)23/h2-3,5-6,8-9H,4,7H2,1H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHOBJZZYRTNMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)NC2=CC(=C(C=C2)Cl)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[4-[2-(1,2,4-Triazol-1-yl)ethyl]piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B7049742.png)
![5-[[2-(1,3-Thiazol-2-yl)piperidin-1-yl]methyl]-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole](/img/structure/B7049748.png)
![2-[1-[3-(Trifluoromethyl)cyclohexanecarbonyl]piperidin-2-yl]acetic acid](/img/structure/B7049749.png)
![5-[[4-(1H-imidazol-2-yl)piperidin-1-yl]methyl]-3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazole](/img/structure/B7049757.png)
![3-[[4-(5-Bromopyridin-2-yl)piperazin-1-yl]methyl]-5-propyl-1,2,4-oxadiazole](/img/structure/B7049764.png)
![N-methyl-1-[1-[[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-2-yl]methanesulfonamide](/img/structure/B7049768.png)

![4-[[(3-Cyanophenyl)sulfonylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B7049785.png)

![2-[4-(3,5-dichloropyridin-2-yl)piperazin-1-yl]-N,N-dimethylethanesulfonamide](/img/structure/B7049804.png)
![N,N-dimethyl-2-[4-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]piperazin-1-yl]ethanesulfonamide](/img/structure/B7049807.png)
![2-Chloro-5-[3-(4-ethylphenyl)propanoylamino]benzoic acid](/img/structure/B7049818.png)
![2-[2-Methylpropyl-(3-methylquinolin-8-yl)sulfonylamino]acetic acid](/img/structure/B7049823.png)
![3-[3-(3-Chloro-4-methylphenyl)propanoylamino]-2-methylbenzoic acid](/img/structure/B7049824.png)
